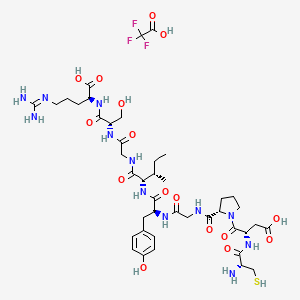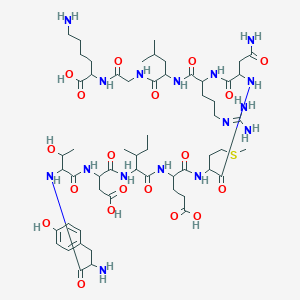
Laminin (925-933)(TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Laminin (925-933) (TFA) is a peptide derived from residues 925-933 of the Laminin B1 chain that binds to the laminin receptor.
Scientific Research Applications
Interaction with Endothelial Cells and Angiogenesis
- Laminin peptides, including Lam.B1(925-933), stimulate endothelial cell motility and angiogenesis. However, certain fragments can act as laminin antagonists or agonists depending on the cellular context (Nelson et al., 1995).
- These peptides interact with specific laminin receptors on endothelial and tumor cells, influencing cell attachment and migration. This is crucial for understanding the mechanisms behind tumor metastasis and angiogenesis (Nelson et al., 1996).
Role in Nerve Tissue Engineering
- Laminin is significant in nerve cell migration and axonal growth. Studies have explored using laminin-incorporated scaffolds for peripheral nerve tissue regeneration, showing promising results in supporting cell attachment and proliferation (Kijeńska et al., 2014).
Influence on Astrocyte Behavior and Brain Regeneration
- In the context of brain injury, laminin is induced in astrocytes, suggesting a role in brain regeneration. This induction may be involved in the development of the central nervous system (Liesi et al., 1984).
Impact on Osteogenic Differentiation
- Laminin-5, a variant of laminin, influences osteogenic differentiation in human mesenchymal stem cells, indicating potential applications in bone tissue engineering (Klees et al., 2004).
General Functions and Structural Diversity
- Laminins are diverse in structure and function, contributing significantly to cell adhesion, migration, and differentiation. This diversity is reflected in the numerous isoforms and their specific roles in various developmental stages and diseases (Domogatskaya et al., 2012).
Novel Applications in Regenerative Medicine
- Recent advancements include isolating laminin from human placenta for tissue engineering applications, highlighting the ongoing exploration of laminin in regenerative medicine (Chun et al., 2018).
properties
Molecular Formula |
C₄₂H₆₃F₃N₁₂O₁₆S |
|---|---|
Molecular Weight |
1081.08 |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H62N12O14S.C2HF3O2/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67;3-2(4,5)1(6)7/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44);(H,6,7)/t20-,23-,24-,25-,26-,27-,28-,32-;/m0./s1 |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
sequence |
One Letter Code: CDPGYIGSR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






